1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE
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Overview
Description
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is a complex organic compound with a molecular formula of C14H15N3O . This compound belongs to the class of imidazo[1,2-a]benzimidazoles, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE typically involves the cyclization of quaternary salts obtained from 1-substituted benzimidazol-2-amines and 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE can be compared with other similar compounds such as:
2-Methyl-9H-imidazo[1,2-a]benzimidazole: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical and biological properties.
9-Substituted imidazo[1,2-a]benzimidazoles: These compounds have various substituents at the 9-position, which can significantly alter their reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)16-11-7-5-4-6-10(11)15(3)13(16)14-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMPTPILSUWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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